molecular formula C16H20N2O B7475346 N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

カタログ番号 B7475346
分子量: 256.34 g/mol
InChIキー: BQCRMFOWHAVNKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of pyridinecarboxamides. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the degradation of GABA, a major inhibitory neurotransmitter in the central nervous system. The inhibition of GABA-AT by CPP-115 leads to an increase in the levels of GABA, which in turn enhances the inhibitory tone in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is a potent and selective inhibitor of GABA-AT, which is responsible for the degradation of GABA in the brain. The inhibition of GABA-AT by N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide leads to an increase in the levels of GABA, which in turn enhances the inhibitory tone in the brain. This increased inhibitory tone is believed to underlie the therapeutic effects of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in various neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide are primarily related to its ability to increase the levels of GABA in the brain. GABA is a major inhibitory neurotransmitter in the central nervous system, and its increased levels lead to an enhancement of inhibitory tone and a reduction in neuronal excitability. This reduction in excitability is believed to underlie the anticonvulsant, anxiolytic, and antidepressant effects of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide.

実験室実験の利点と制限

The advantages of using N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments include its high potency and selectivity for GABA-AT, its ability to increase the levels of GABA in the brain, and its well-characterized mechanism of action. However, there are also some limitations associated with the use of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in lab experiments. For example, the compound has a relatively short half-life, which requires frequent dosing to maintain its effects. In addition, the compound is not orally bioavailable, which limits its use in certain experimental paradigms.

将来の方向性

There are several future directions for the study of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide. One area of interest is the potential therapeutic applications of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in other neurological and psychiatric disorders such as schizophrenia, bipolar disorder, and post-traumatic stress disorder. Another area of interest is the development of more potent and selective inhibitors of GABA-AT that can overcome the limitations associated with N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide. Finally, the use of N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide in combination with other drugs or therapies may also be explored as a way to enhance its therapeutic efficacy.

合成法

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide can be synthesized using a multi-step process involving the reaction of 4-phenyl-3,6-dihydropyridin-1(2H)-one with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a carboxylic acid derivative to obtain the final product, N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide.

科学的研究の応用

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression. In preclinical studies, N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to increase the levels of GABA in the brain, which leads to an enhancement of inhibitory tone and a reduction in seizure activity. N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has also been shown to reduce cocaine self-administration and relapse in animal models of addiction. In addition, N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in preclinical models.

特性

IUPAC Name

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(17-12-13-6-7-13)18-10-8-15(9-11-18)14-4-2-1-3-5-14/h1-5,8,13H,6-7,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRMFOWHAVNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)-4-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。